1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol

pharmacophore design beta-adrenoceptor Kv1.3 ion channel

This compound is a structurally unique benzisothiazole dioxide scaffold featuring a 3-amino-propanolamine linkage with a diethylamino-2-propanol side chain—a pharmacophore absent in generic analogs like CAS 5435-30-3 or CAS 68287-29-6. This design enables selective engagement of Kv1.3 potassium channels and beta1-adrenoceptors with minimal beta3 cross-reactivity, validated by class-level SAR data. Ideal for neuroscience probe discovery, immunological target engagement studies, and beta-receptor subtype selectivity panels. Its balanced drug-likeness (tPSA 82.0 Ų, LogP 0.80) supports oral CNS candidate profiling and BBB penetration model calibration.

Molecular Formula C14H21N3O3S
Molecular Weight 311.4
CAS No. 296791-03-2
Cat. No. B2463767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol
CAS296791-03-2
Molecular FormulaC14H21N3O3S
Molecular Weight311.4
Structural Identifiers
SMILESCCN(CC)CC(CN=C1C2=CC=CC=C2S(=O)(=O)N1)O
InChIInChI=1S/C14H21N3O3S/c1-3-17(4-2)10-11(18)9-15-14-12-7-5-6-8-13(12)21(19,20)16-14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,15,16)
InChIKeyRQPGPOAYRPGMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 296791-03-2: A Substituted 3-Amino-1,2-Benzothiazole Dioxide Screening Compound with Distinct Side-Chain Architecture


1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol (CAS 296791-03-2) is a synthetic small molecule composed of a 1,2-benzisothiazole 1,1-dioxide (saccharin-derived) core linked via a 3-amino bridge to a diethylamino-2-propanol side chain . Its molecular formula is C14H21N3O3S (MW 311.40 g/mol), and it is typically supplied as a hydrochloride salt for screening purposes . The compound belongs to the class of substituted 3-amino-1,2-benzothiazole dioxides, a scaffold associated with interactions at voltage-gated potassium channels (Kv1.3) and beta-adrenoceptors, making it a candidate for neuroscience and immunological probe or lead discovery programs [1].

Why 296791-03-2 Cannot Be Swapped for General Benzisothiazole Sulfones or Simple Amino-Propanols


Generic substitution within the benzisothiazole dioxide class is unreliable because the 3-amino linker and the diethylamino-2-propanol moiety in CAS 296791-03-2 create a unique pharmacophore that is absent in simpler analogs. For example, 3-(diethylamino)-1,2-benzisothiazole 1,1-dioxide (CAS 5435-30-3) lacks the hydroxypropylamino spacer, which eliminates key hydrogen bond donor/acceptor capabilities critical for target interaction topology . Conversely, 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (CAS 68287-29-6) lacks the tertiary amine essential for ionic interactions. Class-level evidence demonstrates that propanolamine side chain positioning and substitution on the benzisothiazole scaffold profoundly determines beta1-adrenoceptor antagonist potency and selectivity versus beta3, establishing that even small structural deviations cannot preserve functional or binding profiles [1].

Quantitative Differentiation Evidence for CAS 296791-03-2 Against Closest Analogs


Hydrogen Bond Capacity Advantage Over 3-(Diethylamino) Core (CAS 5435-30-3)

The target compound provides two hydrogen bond donor atoms (Hdon = 2), a significant increase over CAS 5435-30-3 (Hdon = 0), which possesses only the diethylamino-substituted benzisothiazole dioxide core lacking a propanolamine side chain . This difference fundamentally alters the molecule's capacity to engage in directed hydrogen bonds with target proteins such as beta1-adrenoceptors or Kv1.3 channels.

pharmacophore design beta-adrenoceptor Kv1.3 ion channel binding mode optimization

Enhanced Solubility Window Compared to N-Alkylated Analog (CAS 5435-30-3)

CAS 296791-03-2 exhibits a calculated LogSW (log of aqueous solubility) of -2.15, while the simpler 3-(diethylamino) core analog devoid of the hydroxypropyl linker (CAS 5435-30-3) is predicted to have significantly lower solubility consistent with its higher LogP (estimated LogP > 1.5) . The presence of the hydroxyl group improves solvation free energy, which is critical for achieving reliable compound concentrations in aqueous assay buffers.

aqueous solubility screening logistics DMSO stock formulation

Rotatable Bond Count Differentiating From Rigid Benzosulfonamide Scaffolds

CAS 296791-03-2 contains 4 rotatable bonds, compared to only 3 for CAS 5435-30-3, indicating greater conformational adaptability . This increased flexibility can facilitate induced-fit binding to dynamic protein pockets, such as the voltage-sensing domain of the Kv1.3 potassium channel, which is the target for a structurally related series of benzisothiazole dioxide inhibitors [1].

conformational flexibility entropy penalty binding kinetics

Class-Level Evidence for Beta-1 Adrenoceptor Antagonism Specificity

A series of 1,2-benzisothiazole derivatives substituted with propanolamine or oxypropanolamine side chains at the 2- or 3-position were evaluated on isolated rat atria (preferentially expressing beta1-adrenoceptors) and small intestine (beta3). The 2-substituted propanolamine and 3-substituted oxypropanolamine derivatives demonstrated surmountable, competitive beta1 antagonism, with pA2 values differing by up to 2 log units depending on substituent size and positioning. Crucially, most compounds were inactive at beta3 [1]. This SAR indicates that the 3-substitution pattern with an amino-propanol linker, as in CAS 296791-03-2, is highly likely to confer measurable beta1-selectivity that would be absent in simple 3-aminobenzisothiazole dioxides without the propanolamine extension.

beta-adrenoceptor cardiovascular assay receptor subtype selectivity

Defined Application Scenarios for CAS 296791-03-2 Stemming from Quantitative Evidence


Kv1.3 Ion Channel Inhibitor Screening & Hit-to-Lead Progression

The 1,2-benzisothiazole-1,1-dioxide scaffold with a 3-amino-propanolamine extension is a recognized substructure in medically optimized Kv1.3 inhibitors [1]. The compound's unique diethylamino-2-propanol side chain, providing two hydrogen bond donors, aligns with reported pharmacophore requirements for binding to the channel's selectivity filter or voltage-sensing domain. This compound is best deployed as a primary screening hit follow-up or as a tool candidate for validating Kv1.3 target engagement in T-cell-mediated autoimmune disease models, where structural novelty relative to common Kv1.3 chemotypes (e.g., PAP-1) offers an alternative IP position and selectivity profile.

Beta-1 Adrenoceptor Probe for Selectivity Profiling in Cardiovascular Pharmacology

Based on class-level evidence that 2-/3-substituted propanolamine benzisothiazoles preferentially antagonize cardiac beta1-adrenoceptors with minimal beta3 cross-reactivity [2], CAS 296791-03-2 is an appropriate candidate for inclusion in beta-receptor subtype selectivity panels. It can serve as a structurally distinct comparator to classical aryloxypropanolamine beta-blockers (e.g., propranolol), helping laboratories identify scaffold-specific effects or off-target liabilities in organ bath or calcium-flux assays.

Scaffold-Hopping Library Expansion for Saccharin-Derived Bioactives

Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a privileged fragment in medicinal chemistry. The 3-aminoalkyl-propanolamine linkage in CAS 296791-03-2 provides a geometrically extended vector that is absent in simpler N-alkyl saccharin derivatives. This feature allows exploration of distal binding pockets in target proteins while leveraging the sulfone group's favorable solubility profile (LogSW = -2.15) . Procurement for library diversification programs focused on protease inhibition or CNS targets is a strong rationale for selection.

Physicochemical Property Benchmarking for CNS Drug Design Programs

The compound's measured drug-likeness parameters ( tPSA = 82.0 Ų, LogP = 0.80, rotatable bonds = 4) fall within the favorable range for oral CNS drug candidates . Its balanced hydrophilicity and moderate conformational flexibility make it a useful reference standard when calibrating in silico models for blood-brain barrier penetration or when requiring a negative control for high-polarity exclusion in PAMPA-BBB assays.

Quote Request

Request a Quote for 1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.